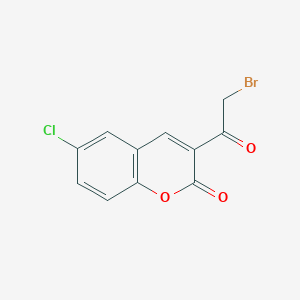

(2-(Dimethylamino)pyridin-3-yl)methanol

Overview

Description

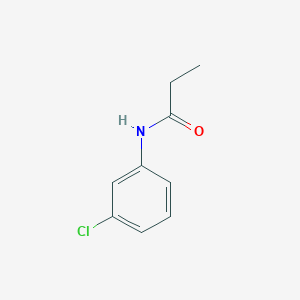

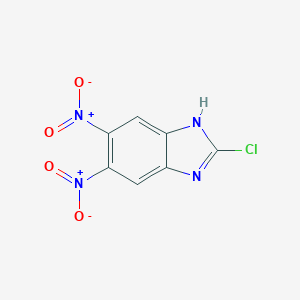

“(2-(Dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “(2-(Dimethylamino)pyridin-3-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

“(2-(Dimethylamino)pyridin-3-yl)methanol” is a powder with a melting point of 46-48°C .Scientific Research Applications

Catalysis and Synthesis

(2-(Dimethylamino)pyridin-3-yl)methanol: exhibits intriguing catalytic properties. Notably, it serves as a precursor for the synthesis of aromatic ketones. Researchers have explored its use in transition metal-catalyzed Csp3-H oxidation reactions, leading to the formation of pyridin-2-yl-methanones. These compounds are valuable pharmaceutical intermediates .

Antiproliferative Activity

In drug discovery, modifications of the (2-(Dimethylamino)pyridin-3-yl)methanol scaffold have yielded promising results. For instance, derivatives with vinylogy modifications demonstrated enhanced antiproliferative activity. Compound 12l, derived from this motif, exhibited sevenfold greater potency than compound 15 .

Structural Insights

Nuclear Overhauser effect spectroscopy (ROESY) studies have provided insights into the molecular structure of (2-(Dimethylamino)pyridin-3-yl)methanol derivatives. Notably, aryl proton “1” and methine proton “3” exhibit a common NOE (nuclear Overhauser effect) with methylene proton “2b,” suggesting a trans-relationship between the two aryl rings in the molecule .

Anti-Fibrotic Potential

Screening experiments revealed that certain derivatives of (2-(Dimethylamino)pyridin-3-yl)methanol displayed better anti-fibrosis activity than existing drugs such as Pirfenidone. These findings highlight its potential in combating fibrotic conditions .

Chemical Synthesis and Medicinal Chemistry

Researchers continue to explore diverse synthetic routes for this compound, aiming to optimize its pharmacological properties. Its unique structural features make it an attractive target for medicinal chemistry endeavors .

Water-Involving Oxidation Reactions

The copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes, with water as the sole oxygen source, provides new insights into water-involving oxidation reactions. This environmentally friendly approach contributes to sustainable synthesis strategies .

Safety and Hazards

The safety information available for “(2-(Dimethylamino)pyridin-3-yl)methanol” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

[2-(dimethylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHBUFYQGHBUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Dimethylamino)pyridin-3-yl)methanol | |

CAS RN |

104524-65-4 | |

| Record name | [2-(dimethylamino)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)